

Introduction: Beyond Linearity in Peptide Design

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Compound of Interest

Compound Name: **Fmoc-D-Dab(Ivdde)-OH**

Cat. No.: **B613515**

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In the landscape of modern drug discovery and chemical biology, the demand for peptides with sophisticated architectures and enhanced therapeutic profiles has driven the development of highly specialized chemical tools. Standard solid-phase peptide synthesis (SPPS) excels at creating linear chains, but the synthesis of more complex structures—such as branched, cyclic, or conjugated peptides—requires a nuanced strategy of orthogonal protection.^[1] At the heart of this strategy lies a class of meticulously designed building blocks, among which N- α -Fmoc-N- γ -[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutyric acid, or **Fmoc-D-Dab(Ivdde)-OH**, stands out as an indispensable reagent.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of **Fmoc-D-Dab(Ivdde)-OH**. Moving beyond a simple datasheet, we will dissect its molecular logic, provide field-proven protocols for its use, and illustrate its strategic application in the construction of advanced peptide-based molecules. As a senior application scientist, my objective is to explain not just the "how" but the fundamental "why" behind the protocols, ensuring a robust and reproducible implementation in your research.

The Molecular Architecture: A Triad of Functionality

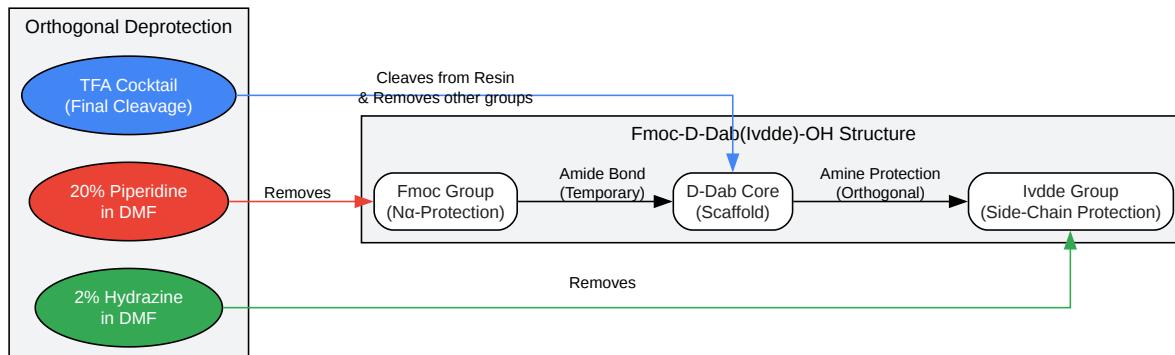
The utility of **Fmoc-D-Dab(Ivdde)-OH** stems from the distinct and synergistic roles of its three core components: the N- α -Fmoc group, the D-Diaminobutyric acid scaffold, and the side-chain Ivdde group. Understanding this architecture is the key to leveraging its full potential.

- The N- α -Fmoc Group (Temporary Protector): The Fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the alpha-amine.^[2] Its defining characteristic is its lability to secondary amines, typically a 20% piperidine solution in N,N-dimethylformamide

(DMF), during the iterative cycles of SPPS.[3][4] This allows for the sequential addition of amino acids to build the primary peptide backbone.[4] Its stability under the acidic and hydrazinolytic conditions used to remove other protecting groups is central to the concept of orthogonality.[5]

- The D-Diaminobutyric Acid (D-Dab) Core (The Branching Point): Diaminobutyric acid is a non-proteinogenic amino acid featuring a primary amine on its side chain (the γ -amine). This amine provides a crucial handle for post-synthesis modifications or for initiating the growth of a secondary peptide chain. The use of the D-enantiomer can be a strategic choice to introduce specific conformational constraints or to enhance proteolytic stability in the final peptide.
- The γ -Ivdde Group (The Orthogonal Shield): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is the cornerstone of this reagent's unique utility. It protects the γ -amine of the Dab side chain. The Ivdde group is a more sterically hindered variant of the Dde protector, a critical enhancement that confers two major advantages:
 - Enhanced Stability: The Ivdde group exhibits significantly greater stability towards piperidine compared to its Dde counterpart, preventing premature deprotection during the synthesis of long or complex peptide sequences.
 - Reduced Migratory Tendency: It is less prone to migrating from one side chain to another, a known issue with the Dde group that can compromise the integrity of the final product.

Critically, the Ivdde group is selectively and cleanly removed by a mild solution of 2% hydrazine in DMF, conditions that leave Fmoc, Boc, and most acid-labile side-chain protecting groups (like tBu, Trt, Pbf) completely intact.[6][7] This unique removal chemistry is what grants **Fmoc-D-Dab(Ivdde)-OH** its prized orthogonal status.



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Fig. 1: Functional components and orthogonal removal strategies.

Physicochemical Data and Sourcing

Accurate identification and reliable sourcing are paramount for reproducible research. The following tables summarize the key properties and list reputable suppliers for **Fmoc-D-Dab(lvdde)-OH**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	607366-21-2	[8][9]
Molecular Formula	C ₃₂ H ₃₈ N ₂ O ₆	[8]
Molecular Weight	546.65 g/mol	
Appearance	White to off-white powder	
Purity	≥95.0% (HPLC)	
Solubility	Soluble in DMF, NMP	
Storage	15-25°C	

Table 2: Commercial Suppliers

Supplier	Brand/Product Line	Notes
Merck (Sigma-Aldrich)	Novabiochem®	A leading and widely cited source for high-quality peptide synthesis reagents.
Advanced ChemTech	Specialist in amino acids and peptide synthesis products.[10]	
Aapptec	Provider of peptides, resins, and reagents for synthesis.	
Santa Cruz Biotechnology	Offers a broad range of biochemicals for research.[8]	
ChemicalBook	An online directory listing multiple suppliers, primarily based in China.[9][11]	

Core Methodology: On-Resin Selective Ivdde Deprotection

The selective removal of the Ivdde group while the peptide remains attached to the solid support is the most critical experimental step. The protocol's success hinges on ensuring complete removal without affecting other protecting groups.

Causality of Reagent Choice

The deprotection relies on nucleophilic attack by hydrazine on the Ivdde group, which proceeds via a well-established mechanism to release the free amine and a stable, UV-active indazole by-product.[\[6\]](#)

- Why 2% Hydrazine? A 2% concentration of hydrazine monohydrate in DMF is the universally recommended starting point.[\[6\]](#)[\[7\]](#) This concentration is effective for cleaving the Ivdde group while being mild enough to avoid side reactions. Higher concentrations can potentially cleave the peptide at sensitive residues or convert arginine to ornithine.[\[7\]](#)
- Why Multiple, Short Treatments? Rather than a single long incubation, the protocol employs multiple short treatments (e.g., 3-5 treatments of 3-5 minutes each).[\[7\]](#)[\[12\]](#) This approach is kinetically more efficient, ensuring fresh reagent is available to drive the reaction to completion and helping to wash away the by-products, which can be crucial for sterically hindered sites.

Self-Validating Protocol: Batch-wise Ivdde Removal

This protocol includes an integrated monitoring step, making it a self-validating system.

Materials:

- Peptidyl-resin bearing the **Fmoc-D-Dab(Ivdde)-OH** residue.
- Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.
- Hydrazine monohydrate.
- UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

- Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

- Resin Swelling: Swell the peptidyl-resin in a reaction vessel with DMF for 15-30 minutes. Drain the solvent.
- First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[7] Agitate gently at room temperature for 3 minutes.[7]
- Monitoring (Optional but Recommended): Collect the filtrate from step 3. Measure its absorbance at 290-292 nm. The presence of the indazole by-product will result in a strong absorbance reading.[6][13]
- Repeat Treatments: Drain the solution and repeat the hydrazine treatment (step 3) between 4 to 9 more times, or until the absorbance of the filtrate at 290 nm returns to baseline.[6] This indicates that the reaction is complete and no more by-product is being released.
- Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole by-product.[7] The resin now bears a free side-chain amine at the Dab position and is ready for the next synthetic step.

Troubleshooting Incomplete Deprotection

In some cases, particularly with long or aggregated sequences, Ivdde removal can be sluggish. If monitoring indicates incomplete removal after 10 treatments, consider increasing the reaction time for each treatment to 5-10 minutes or, cautiously, increasing the hydrazine concentration to 5-10%. [12]

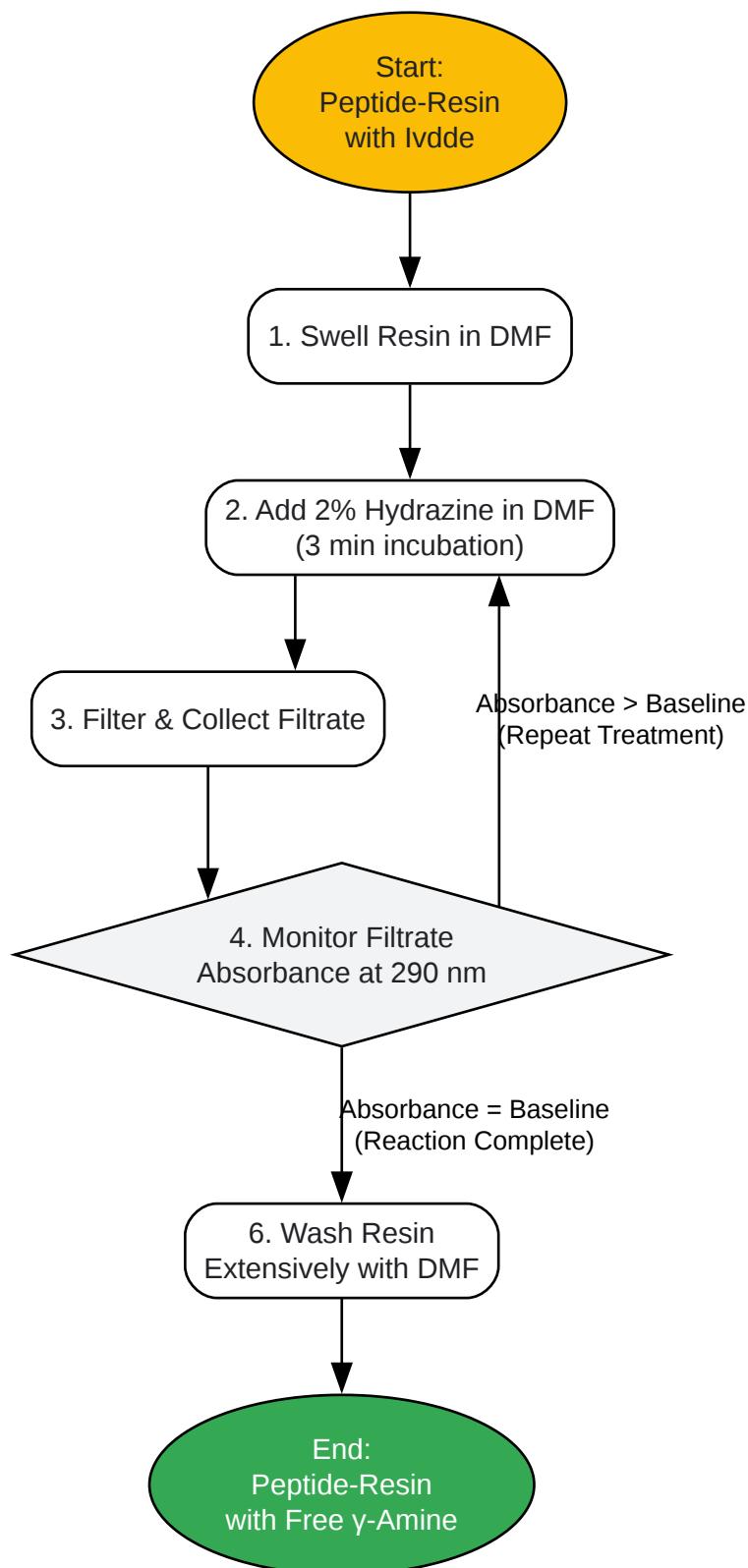
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Fig. 2: Workflow for monitored Ivdde deprotection.

Strategic Applications in Advanced Peptide Synthesis

The ability to unmask a single, reactive amine at a specific site on the peptide backbone opens a gateway to synthesizing complex molecular constructs that are inaccessible through linear SPPS alone.

A. Synthesis of Branched Peptides

Branched peptides can mimic natural protein structures, enhance epitope presentation for vaccine development, or improve pharmacokinetic properties.[\[14\]](#) After Ivdde removal, the newly exposed γ -amine of the Dab residue serves as an anchor point to initiate the synthesis of a second, distinct peptide chain using standard Fmoc-SPPS protocols.

B. On-Resin Peptide Cyclization

Cyclic peptides are of great interest in drug development due to their high receptor affinity and constrained conformations. **Fmoc-D-Dab(Ivdde)-OH** is a powerful tool for generating side-chain-to-tail or side-chain-to-side-chain lactam bridges. A typical strategy involves:

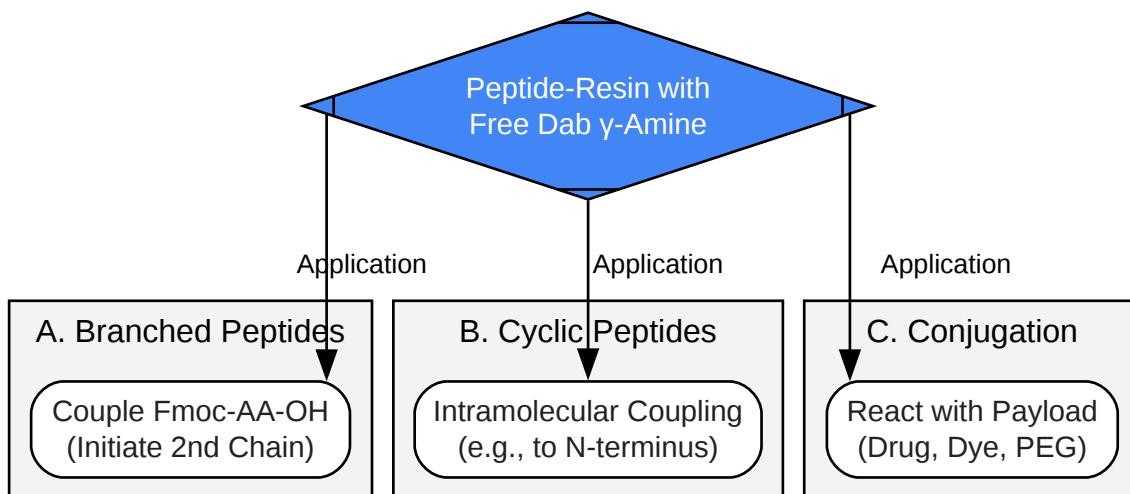
- Synthesizing the linear peptide, incorporating **Fmoc-D-Dab(Ivdde)-OH** at the desired position.
- Removing the N-terminal Fmoc group.
- Selectively removing the Ivdde group with hydrazine.
- Mediating an intramolecular amide bond formation between the N-terminal amine and the Dab side-chain amine using a suitable coupling agent (e.g., HBTU, HATU).

C. Site-Specific Conjugation

The free γ -amine is an ideal nucleophile for the site-specific attachment of various payloads, enabling the creation of sophisticated bioconjugates:

- Peptide-Drug Conjugates (PDCs): Attaching cytotoxic agents for targeted cancer therapy.

- Molecular Imaging Probes: Conjugating fluorophores (e.g., TAMRA) or chelating agents for diagnostic applications.
- PEGylation: Attaching polyethylene glycol (PEG) chains to improve solubility and circulation half-life.



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Fig. 3: Strategic applications following selective deprotection.

Conclusion

Fmoc-D-Dab(ivDde)-OH is far more than a mere protected amino acid; it is a strategic enabler for peptide chemists. Its robust, orthogonal ivDde protecting group provides a reliable method for introducing a site-specific modification point within a peptide sequence. By mastering the straightforward yet critical deprotection protocol, researchers can unlock a vast design space, paving the way for the synthesis of branched, cyclic, and conjugated peptides with precisely controlled architectures. The causality-driven protocols and validation checkpoints described in this guide are designed to empower scientists to confidently and successfully apply this versatile building block in their pursuit of next-generation peptide therapeutics and research tools.

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